molecular formula C10H22 B044108 2,3-Dimethyloctane CAS No. 7146-60-3

2,3-Dimethyloctane

Cat. No.: B044108
CAS No.: 7146-60-3
M. Wt: 142.28 g/mol
InChI Key: YPMNDMUOGQJCLW-UHFFFAOYSA-N
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Description

2,3-Dimethyloctane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with two methyl groups attached to the second and third carbon atoms of the octane chain. This compound is part of the larger family of hydrocarbons and is known for its relatively simple structure and stability .

Scientific Research Applications

2,3-Dimethyloctane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactions. It is also used in the synthesis of more complex organic molecules.

    Biology: Employed in studies of lipid metabolism and the effects of branched alkanes on biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.

    Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.

Safety and Hazards

While specific safety and hazard information for 2,3-Dimethyloctane was not found, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyloctane can be synthesized through various methods, including:

    Alkylation of Alkanes: One common method involves the alkylation of octane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where octane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroformylation: Another method involves the hydroformylation of 2,3-dimethyl-1-octene, followed by hydrogenation to yield this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes like this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyloctane undergoes several types of chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated compounds such as alcohols, aldehydes, and carboxylic acids.

    Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of simpler hydrocarbons.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms in this compound are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-dimethyloctane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can affect the physical properties of mixtures and the behavior of biological membranes. In chemical reactions, the presence of branched methyl groups can influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyloctane
  • 3,3-Dimethyloctane
  • 2,4-Dimethyloctane

Uniqueness

2,3-Dimethyloctane is unique due to the specific positioning of its methyl groups on the second and third carbon atoms. This branching pattern can influence its boiling point, melting point, and reactivity compared to other isomers. For example, 2,2-dimethyloctane has both methyl groups on the same carbon atom, which can lead to different steric effects and physical properties .

Properties

IUPAC Name

2,3-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-6-7-8-10(4)9(2)3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMNDMUOGQJCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871182
Record name 2,3-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-60-3
Record name Octane, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYLOCTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23697
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane, 2,3-dimethyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dimethyloctane
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2,3-Dimethyloctane
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2,3-Dimethyloctane
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2,3-Dimethyloctane
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2,3-Dimethyloctane
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2,3-Dimethyloctane

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